molecular formula C22H20N4O2 B14937163 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-hydroxyquinolin-3-yl)methanone

Cat. No.: B14937163
M. Wt: 372.4 g/mol
InChI Key: MVTAVMVDTPNHHR-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone is a structurally complex small molecule featuring a benzimidazole-piperidine core linked via a methanone bridge to a 4-hydroxyquinoline moiety.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C22H20N4O2/c27-20-15-5-1-2-6-17(15)23-13-16(20)22(28)26-11-9-14(10-12-26)21-24-18-7-3-4-8-19(18)25-21/h1-8,13-14H,9-12H2,(H,23,27)(H,24,25)

InChI Key

MVTAVMVDTPNHHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CNC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and hydroxyquinoline intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyquinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyquinoline moiety can yield quinone derivatives, while nucleophilic substitution on the piperidine ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new medications with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, catalysis, and other advanced technologies.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other vital functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Heterocycle Piperidine Substituent Key Functional Groups Melting Point (°C) HPLC Purity (%) Retention Time (tR, min)
Target Compound Benzimidazole + Quinoline 4-(1H-Benzimidazol-2-yl) 4-Hydroxyquinoline N/A N/A N/A
Compound 72 Imidazo[1,2-b]pyridazine 4-(2-(Trifluoromethyl)phenyl) Trifluoromethyl 133–135 99.6 9.5
Compound 74 6-Methylimidazo[1,2-b]pyridazine 4-(2-(Trifluoromethyl)phenyl) Methyl N/A N/A N/A
Compound 75 6-Methoxyimidazo[1,2-b]pyridazine 4-(2-(Trifluoromethyl)phenyl) Methoxy N/A N/A N/A

Key Observations :

  • Heterocyclic Diversity: The target compound’s benzimidazole and hydroxyquinoline groups distinguish it from ’s imidazopyridazine-based compounds. Benzimidazole’s fused aromatic system may enhance lipophilicity and DNA/protein binding compared to imidazopyridazine’s smaller, more polar structure.
  • Substituent Effects: The 4-hydroxyquinoline moiety in the target compound introduces a polar hydroxyl group absent in ’s trifluoromethylphenyl-substituted analogues. This could improve aqueous solubility but reduce membrane permeability.
  • Synthetic Complexity: Compounds 74 and 75 require multi-step syntheses (e.g., methylation/methoxylation of a chloro precursor), suggesting that the target compound’s hydroxyquinoline group might necessitate similar functionalization strategies .

Piperazine-Based Analogues ()

describes 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7), which shares the benzimidazole-methanone core but replaces piperidine with a piperazine ring.

Table 2: Piperidine vs. Piperazine Analogues

Parameter Target Compound Compound 7
Core Ring Piperidine Piperazine
Substituents 4-Hydroxyquinolin-3-yl 4-Methoxybenzyl + Pyridin-2-yl
Key Functional Groups Hydroxyl Methoxy, Tertiary Amine
Synthesis Likely HBTU-mediated coupling Multi-step with PMB protection

Key Observations :

  • Substituent Impact: The target’s hydroxyquinoline group contrasts with Compound 7’s lipophilic 4-methoxybenzyl and basic pyridinyl groups, suggesting divergent biological targets.

Patent-Derived Heterocyclic Diversity ()

lists derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with piperidine/piperazine substituents. While structurally distinct from the target compound, these examples underscore the pharmaceutical relevance of:

  • Heterocyclic Hybridization: Combining benzimidazole (aromatic), piperidine (saturated), and quinoline (planar) moieties may optimize multi-target engagement.
  • Substituent Tuning: The hydroxy group in the target compound could mimic polar interactions seen in ’s 4-[(dimethylamino)methyl]piperidin-1-yl derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone, and how are yields optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzimidazole-piperidine and 4-hydroxyquinoline moieties. Key steps include:

  • Use of chloroform/methanol (CHCl₃/MeOH) or dichloromethane/methanol (CH₂Cl₂/MeOH) solvent systems to improve reaction efficiency .
  • Substitution of electron-withdrawing groups (e.g., fluoro) on the quinoline ring enhances yield (e.g., 78% achieved with a 4-fluoro-3-hydroxybenzoyl group) .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purification via silica gel chromatography .

Q. How can researchers validate the purity and structural integrity of the synthesized compound?

  • Methodological Answer :

  • HPLC Analysis : Retention times (e.g., 11.351–11.959 minutes) and peak areas (>97%) at 254 nm confirm purity .
  • Spectroscopy : ¹H-NMR and ¹³C-NMR verify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 72.04% observed vs. 72.85% calculated) to detect impurities .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectroscopic or analytical data during characterization?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., mass spectrometry (MS) alongside NMR) to confirm molecular weight and fragmentation patterns .
  • Solvent Effects : Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How do structural modifications to the benzimidazole or quinoline moieties impact biological activity?

  • Methodological Answer :

  • Benzimidazole Modifications : Introducing methyl or phenyl groups at the N1 position enhances receptor binding (e.g., serotonin 5-HT₆ receptor antagonism) .
  • Quinoline Modifications : Fluorination at the 4-position increases metabolic stability, while hydroxyl groups improve solubility .
  • SAR Studies : Use in vitro assays (e.g., tubulin polymerization inhibition) to correlate substituents with potency. For example, trifluoromethyl groups boost antitumor activity in melanoma models .

Q. What experimental designs are effective for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro ADME : Assess CYP450 inhibition (e.g., CYP3A4) using human liver microsomes .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (critical for bioavailability) .
  • In Vivo PK : Administer orally to xenograft models; monitor plasma concentrations via LC-MS/MS. For example, analog 10bb showed improved oral bioavailability and efficacy in taxane-resistant tumors .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields across different studies?

  • Methodological Answer :

  • Parameter Optimization : Adjust reaction temperature (e.g., 70°C for 1 hour) and stoichiometry (e.g., 1.2 eq. of coupling reagent) .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or organocatalysts for amide bond formation .
  • Batch Consistency : Replicate reactions ≥3 times; report mean ± SD yields (e.g., 56% ± 5% for compound 14) .

Q. What are the limitations of current biological evaluation methods for this compound?

  • Methodological Answer :

  • Off-Target Effects : Use pharmacological profiling (e.g., Eurofins SafetyScreen44) to identify unintended kinase or GPCR interactions .
  • Cell Line Specificity : Validate efficacy across multiple cancer lines (e.g., PC-3/TxR for taxane resistance) .
  • In Vivo Model Relevance : Compare immunocompromised vs. syngeneic models to assess tumor microenvironment impacts .

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